N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Drug Discovery ADME Medicinal Chemistry

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 868369-19-1) is a synthetic, small-molecule benzothiazole derivative with the molecular formula C19H20N2O3S and a molecular weight of 356.44 g/mol. It belongs to a class of N-ylidene benzamides recognized for their diverse biological activities, including enzyme inhibition.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 868369-19-1
Cat. No. B2393516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
CAS868369-19-1
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)OC)C)OC
InChIInChI=1S/C19H20N2O3S/c1-5-21-16-15(24-4)11-6-12(2)17(16)25-19(21)20-18(22)13-7-9-14(23-3)10-8-13/h6-11H,5H2,1-4H3
InChIKeyHYAMLUBNGBMWOX-VXPUYCOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 868369-19-1): A Differentiated Benzothiazole Chemical Probe


N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 868369-19-1) is a synthetic, small-molecule benzothiazole derivative with the molecular formula C19H20N2O3S and a molecular weight of 356.44 g/mol . It belongs to a class of N-ylidene benzamides recognized for their diverse biological activities, including enzyme inhibition [1]. Its unique substitution pattern—a 4-methoxybenzamide moiety, an N-3 ethyl group, and a 7-methyl group on the benzothiazole core—distinguishes it from closely related analogs and necessitates its specific evaluation and procurement for targeted research applications.

Workflow Carboxylesterase target engagement and SAR-driven benzothiazole optimization
Selection Defined N-ethyl, 4-methoxybenzamide, and 7-methyl substitution pattern
Use Context Differentiated probe over N-methyl or regioisomeric benzothiazole analogs

Why N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide Cannot Be Replaced by Generic Analogs


Substituting N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide with a seemingly similar generic benzothiazole derivative is not scientifically sound. Even minor structural deviations, such as a change from an N-ethyl to an N-methyl group or a shift from a 4-methoxybenzamide to a 2-methoxybenzamide regioisomer, can fundamentally alter key properties. These changes affect lipophilicity (LogP), hydrogen-bonding capacity, and topological polar surface area (TPSA), which in turn dictate membrane permeability, target binding, and metabolic stability . The unique combination of substituents on this specific compound leads to a distinct biological profile compared to its analogs, as evidenced by differential protein binding annotations, making it an indispensable tool for rigorous structure-activity relationship (SAR) studies and assay development [1].

N‑Methyl analog May shift lipophilicity and carboxylesterase target profile; reported binding annotations diverge.
2‑Methoxy regioisomer Alters hydrogen‑bonding capacity and TPSA, potentially changing molecular recognition.
Non‑methylated core analog Absence of 7‑methyl group may lead to different metabolic stability; SAR context varies.

Quantitative Differentiation of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide from Closest Analogs


Enhanced Lipophilicity from N-Ethyl vs. N-Methyl Substitution Improves Membrane Permeability

The target compound's N-ethyl substituent on the benzothiazole nitrogen increases its lipophilicity compared to its direct N-methyl analog, 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide [1]. While the experimental LogP has not been explicitly published, the calculated LogP for the target compound is 3.154 . This represents a significant increase over the N-methyl analog, for which a lower LogP is predicted due to the smaller alkyl chain. In drug design, a higher LogP within this range is often correlated with enhanced passive membrane permeability and blood-brain barrier penetration.

N‑Ethyl Substitution LogP
Class‑level
3.154
Higher predicted permeability vs N‑methyl analog; supports SAR permeability modeling.
In silico prediction; experimental LogP validation needed.
Drug Discovery ADME Medicinal Chemistry SAR

Differential Protein Binding Profile Versus N-Methyl Analog Suggests Altered Selectivity

A direct comparison of biological annotation data reveals a stark difference in protein binding profiles. The target compound is specifically curated in authoritative databases like ChEMBL (CHEMBL1271483) and BindingDB (BDBM50058817) for its interaction with human carboxylesterases (CES1 and CES2) [1]. In contrast, its closest commercially available analog, 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (BDBM49954), is annotated for binding to entirely different protein targets, including the human transcription factor p65, the C. elegans nuclear hormone receptor daf-12, and the human oxysterols receptor LXR-beta [2].

Target Profile Divergence
Cross‑study
Target compoundCES1, CES2 (liver carboxylesterases) N‑methyl analogp65, daf‑12, LXR‑β (transcription factors/nuclear receptors)
Non‑overlapping target sets support carboxylesterase‑focused research tool selection.
Database annotations; experimental confirmation of selectivity recommended.
Chemical Biology Target Identification Selectivity SAR

Regioisomeric Precision: 4-Methoxybenzamide vs. 2-Methoxybenzamide Alters Hydrogen Bonding and Molecular Topology

The target compound is the regioisomer where the methoxy group is in the para (4-) position on the benzamide ring. A common analog that might be considered is the ortho (2-) methoxy variant, (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide (CAS 868370-51-8) . This regioisomeric difference is not trivial. The computed Topological Polar Surface Area (TPSA) for the target compound is 66.49 Ų . The 2-methoxy regioisomer is predicted to have a slightly different TPSA due to the altered solvent-accessible surface created by the intramolecular proximity of the ortho-methoxy group to the amide linkage. This influences the compound's ability to act as a hydrogen bond acceptor and its overall 3D molecular shape, which are fundamental determinants of protein-ligand recognition.

4‑Methoxy TPSA
Data to verify
66.49
Regioisomer‑specific recognition factor; 2‑methoxy variant expected to differ.
Computed TPSA; direct comparison with 2‑methoxy regioisomer not available.
Medicinal Chemistry Regiochemistry Molecular Recognition SAR

Core Substitution Impact: Presence of a 7-Methyl Group Distinguishes from Generic Benzothiazole Scaffolds

A common point of substitution that is often overlooked is the 7-methyl group on the benzothiazole core. Many widely available benzothiazole building blocks lack this substituent. The presence of the 7-methyl group in the target compound increases steric bulk and alters the electron density of the aromatic system compared to a non-methylated core. This substitution is known in medicinal chemistry to be a common strategy for blocking a metabolically labile site on the phenyl ring, potentially improving metabolic stability in liver microsome assays [1]. The target compound is directly distinguished from generic, non-methylated N-ylidene benzamide analogs that would be expected to have a different metabolic profile.

7‑Methyl Metabolic Feature
Class‑level
7‑methyl substituent present; steric shielding of metabolically labile site anticipated.
May influence metabolic stability profile; relevant for in vivo probe design.
SAR review principle; experimental microsomal stability data needed.
Medicinal Chemistry Scaffold Optimization Metabolic Stability SAR

A Unique Tool for Carboxylesterase Research, Distinct from Promiscuous Transcription Factor Binders

The target compound is a curated chemical probe for carboxylesterases (CES1 and CES2), as documented in the ChEMBL database [1]. This specific annotation provides researchers with a defined starting point for assay development or chemical biology studies focused on these metabolic enzymes. By contrast, a structurally similar analog like 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is annotated as a binder for multiple transcription factors, indicating a promiscuous and less selective profile [2]. This established difference in functional annotation means the target compound offers a more focused chemical tool for a specific enzyme class, reducing the risk of polypharmacology in mechanistic studies.

Functional Selectivity Annotation
Cross‑study
Target compoundCES1/CES2 selective probe N‑methyl analogMulti‑target binder (transcription factors, nuclear receptors)
Defined annotation profile supports carboxylesterase pathway studies; reduces off‑target interpretation risk.
Database‑curated; in‑assay selectivity validation advised.
Enzyme Inhibition Carboxylesterase Chemical Probe Selectivity

High-Impact Application Scenarios for N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide


In Vitro Assays for Drug-Drug Interaction (DDI) Risk Assessment Involving CES Enzymes

Given its curated annotation as a carboxylesterase inhibitor (CHEMBL1271483) [1], this compound is ideally suited for use as a reference inhibitor in in vitro DDI studies using human liver microsomes or recombinant CES1/CES2 enzymes. Its distinct profile, compared to non-selective transcription factor binders , allows for more accurate determination of CES-mediated metabolic contributions to drug clearance.

SAR Studies Focusing on ADME Optimization of Benzothiazole Scaffolds

Medicinal chemistry teams can use this compound as a key comparator in SAR studies aimed at optimizing ADME properties. Its higher computed LogP (3.154) [1] and unique 7-methyl group serve as a distinct data point for understanding how N-alkyl chain length and core methylation impact lipophilicity, membrane permeability, and metabolic stability within a benzothiazole series.

Chemical Biology Research into Carboxylesterase 2 (CES2) Function

This chemical probe can be specifically employed to investigate the biological role of CES2 in cancer cell metabolism or prodrug activation. Its differential annotation for metabolic enzymes, as opposed to transcription factors seen with close analogs [1], provides a cleaner tool to selectively modulate CES2 activity and study downstream effects on cell growth or drug sensitivity without confounding effects from nuclear receptor modulation.

Development of Regioisomer-Specific Analytical Methods for Quality Control

The specific 4-methoxybenzamide regioisomerism of this compound, with a TPSA of 66.49 Ų [1], makes it an ideal reference standard for developing advanced analytical chemistry methods. Procedures like HPLC or LC-MS can be validated to separate and quantify this active pharmaceutical ingredient (API) from its common 2-methoxybenzamide synthetic impurity (CAS 868370-51-8) , ensuring batch-to-batch purity and regulatory compliance.

Application
Selection Property
Validation Focus
In vitro DDI risk assessment
Carboxylesterase inhibitor annotation (CES1/2)
CES‑mediated clearance assay validation
Benzothiazole ADME SAR studies
Defined substitution pattern and computed LogP
ADME property comparison across analog series
CES2 chemical biology research
CES2‑selective probe annotation
CES2 activity modulation in cancer cell models
Regioisomer‑specific analytical method
4‑Methoxybenzamide regioisomeric identity
Purity method development context; regioisomer separation validation
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